molecular formula C6H12ClF2NO B13498658 2-(1-Aminocyclobutyl)-2,2-difluoroethan-1-ol hydrochloride

2-(1-Aminocyclobutyl)-2,2-difluoroethan-1-ol hydrochloride

Cat. No.: B13498658
M. Wt: 187.61 g/mol
InChI Key: UVTAWTHVLOWPKD-UHFFFAOYSA-N
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Description

2-(1-Aminocyclobutyl)-2,2-difluoroethan-1-ol hydrochloride is a synthetic organic compound characterized by a cyclobutylamine core substituted with a difluoroethanol moiety. The cyclobutyl group introduces conformational rigidity, while the fluorine atoms enhance metabolic stability and influence electronic properties.

Properties

Molecular Formula

C6H12ClF2NO

Molecular Weight

187.61 g/mol

IUPAC Name

2-(1-aminocyclobutyl)-2,2-difluoroethanol;hydrochloride

InChI

InChI=1S/C6H11F2NO.ClH/c7-6(8,4-10)5(9)2-1-3-5;/h10H,1-4,9H2;1H

InChI Key

UVTAWTHVLOWPKD-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)(C(CO)(F)F)N.Cl

Origin of Product

United States

Preparation Methods

Cyclobutane Ring Construction via Intramolecular Cyclopropanation

A key step in synthesizing cyclobutyl derivatives involves intramolecular cyclopropanation of α-allyldiazoacetates catalyzed by chiral dirhodium tetracarboxylate complexes. This method efficiently generates bicyclo[1.1.0]butanes, which serve as precursors to functionalized cyclobutanes.

  • Process summary:
    • Starting from α-allyldiazoacetates, intramolecular cyclopropanation yields 3-arylbicyclo[1.1.0]butanes with high yield and enantioselectivity.
    • The reaction proceeds under mild conditions with low catalyst loading (~0.01 mol %).
    • The method tolerates various substituents, including ortho-substituted arenes and heterocycles like thiophene, although electron-rich arenes may cause instability.
Parameter Details
Catalyst Chiral dirhodium tetracarboxylate
Substrates α-Allyldiazoacetates
Yields High (specific examples >85%)
Functional group tolerance Moderate to high (except electron-rich arenes)
Catalyst loading 0.01 mol %

Source: Adapted from recent ACS Organic Letters study on bicyclo[1.1.0]butane synthesis

Difluorocarbene Insertion for Difluorinated Cyclobutane Formation

Following bicyclo[1.1.0]butane formation, difluorocarbene insertion is employed to introduce geminal difluoro groups, yielding 2,2-difluorobicyclo[1.1.1]pentanes or difluorocyclobutane derivatives.

  • One-pot process:
    • The intramolecular cyclopropanation and difluorocarbene insertion are telescoped in a single reaction flask without isolating intermediates.
    • Difluorocarbene is generated in situ, often from reagents like trimethylsilyl trifluoromethyl or chlorodifluoromethane derivatives.
    • This approach affords difluorinated bicycloalkanes in yields comparable to stepwise methods.
Step Description Outcome
Intramolecular cyclopropanation Forms bicyclo[1.1.0]butane intermediate High yield, enantioselective
Difluorocarbene insertion Inserts difluorocarbene into bicyclo[1.1.0]butane Formation of 2,2-difluorobicyclo[1.1.1]pentane derivatives
Reaction conditions Mild, one-pot, avoids intermediate isolation Efficient and scalable

Source: Based on methodology from recent fluorine chemistry literature

Functional Group Transformations to Introduce Amino and Hydroxyl Groups

To obtain 2-(1-aminocyclobutyl)-2,2-difluoroethan-1-ol hydrochloride, additional steps are required to convert the difluorinated bicycloalkane intermediate into the target amino alcohol hydrochloride salt.

  • Amino group introduction:

    • Amination typically involves nucleophilic substitution or reductive amination on appropriately functionalized intermediates.
    • Protection/deprotection strategies may be used to ensure selectivity and stability.
  • Hydroxyl group installation:

    • Hydroxyl groups can be introduced via hydrolysis of esters or epoxides formed on the difluorinated cyclobutane ring.
    • Careful control of reaction conditions is necessary to preserve the difluoro motif.
  • Salt formation:

    • Final conversion to the hydrochloride salt is achieved by treatment with hydrogen chloride in a suitable solvent, enhancing compound stability and solubility.
Transformation Typical Reagents/Conditions Notes
Amination Ammonia or amine nucleophiles, reductive amination agents Selectivity critical
Hydroxylation Hydrolysis under acidic/basic conditions Maintains difluoro integrity
Hydrochloride salt formation HCl in ethanol or ether Improves compound handling

Source: Standard organic synthesis protocols adapted for fluorinated cyclobutanes

Summary Table of Preparation Steps

Step Number Reaction Type Starting Material Key Reagents/Catalysts Product Yield/Notes
1 Intramolecular cyclopropanation α-Allyldiazoacetate derivatives Chiral dirhodium tetracarboxylate 3-Arylbicyclo[1.1.0]butane High yield, enantioselective
2 Difluorocarbene insertion Bicyclo[1.1.0]butane intermediates Difluorocarbene source (e.g., TMSCF3) 2,2-Difluorobicyclo[1.1.1]pentane One-pot, efficient
3 Amination Difluorinated bicycloalkane Ammonia/amine nucleophiles, reductive amination Aminocyclobutyl derivative Requires careful control
4 Hydroxylation Aminated intermediate Hydrolysis reagents 2,2-Difluoroethanol derivative Preserves difluoro groups
5 Salt formation Amino alcohol Hydrogen chloride Hydrochloride salt Enhances stability and solubility

Research Findings and Observations

  • The modular α-allyldiazoacetate approach allows broad substrate scope and functional group tolerance, enabling synthesis of diverse cyclobutyl derivatives.
  • One-pot cyclopropanation and difluorocarbene insertion streamline synthesis, reducing purification steps and improving overall efficiency.
  • Electron-rich aromatic substituents can destabilize intermediates, necessitating substrate selection or protective strategies.
  • The difluorocarbene insertion step is critical for introducing the geminal difluoro motif, which imparts unique physicochemical properties to the molecule.
  • Amination and hydroxylation steps require optimization to maintain the integrity of the strained ring and fluorine substituents.
  • Formation of the hydrochloride salt improves compound handling and is standard for amine-containing pharmaceuticals.

Chemical Reactions Analysis

Types of Reactions

2-(1-Aminocyclobutyl)-2,2-difluoroethan-1-ol hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can replace the amino or hydroxyl groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(1-Aminocyclobutyl)-2,2-difluoroethan-1-ol hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs for treating various diseases.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(1-Aminocyclobutyl)-2,2-difluoroethan-1-ol hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Comparisons

Ethyl 2-(1-Aminocyclobutyl)pyrimidine Derivatives
  • Structure: These derivatives feature a cyclobutylamine group linked to a pyrimidine ring substituted with esters and benzoyloxy groups (e.g., ethyl 2-(1-aminocyclobutyl)-5-(benzoyloxy)-6-hydroxypyrimidine-4-carboxylate) .
  • Key Differences : Unlike the target compound, these derivatives include a heterocyclic pyrimidine core and ester functionalities, which increase molecular weight and alter solubility.
  • Biological Activity : Demonstrated anticancer activity against leukemia cell lines (K562 and CEM), with IC50 values as low as 14.0 µM for para-chloro-substituted analogs .
2-(4-Chlorophenyl)-2,2-difluoroethan-1-ol
  • Structure: Shares the difluoroethanol group but replaces the cyclobutylamine with a 4-chlorophenyl ring .
  • Applications : Likely used in agrochemical or pharmaceutical intermediates due to halogenated aromatic systems.
2-(2,4-Difluorophenyl)-2,2-difluoroethan-1-amine Hydrochloride
  • Structure : Contains a difluorophenyl ring and a primary amine, differing from the cyclobutylamine in the target compound .
  • Key Differences : The difluorophenyl group introduces steric bulk and electron-withdrawing effects, which may influence binding affinity to targets like kinases or GPCRs.
2-[1-(Aminomethyl)cyclobutyl]acetic Acid Hydrochloride
  • Structure: Features an aminomethylcyclobutyl group and a carboxylic acid, contrasting with the difluoroethanol moiety .
  • Key Differences : The carboxylic acid group increases polarity and acidity (pKa ~2–3), enabling ionic interactions in biological systems, unlike the neutral alcohol in the target compound.

Physicochemical Properties

Compound Molecular Weight Key Functional Groups LogP (Predicted) Solubility Profile
Target Compound ~193.6 Cyclobutylamine, difluoroethanol ~0.5–1.2 Moderate in polar solvents
Ethyl 2-(1-aminocyclobutyl)pyrimidine ~375.4 Pyrimidine, ester, benzoyloxy ~2.5–3.0 Low in water, high in DMSO
2-(4-Chlorophenyl)-2,2-difluoroethanol ~198.6 Chlorophenyl, difluoroethanol ~1.8–2.5 Low in water
2-[1-(Aminomethyl)cyclobutyl]acetic acid ~179.7 Cyclobutylamine, carboxylic acid ~-0.5–0.2 High in aqueous buffers

Biological Activity

2-(1-Aminocyclobutyl)-2,2-difluoroethan-1-ol hydrochloride (CAS No. 2639447-83-7) is a compound characterized by its unique structural features, including a cyclobutyl ring and difluoroethanol moiety. This article delves into its biological activity, mechanisms of action, and potential applications in various fields, supported by relevant data and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C6_6H12_{12}ClF2_2NO, with a molecular weight of approximately 179.62 g/mol. The compound's structure allows for unique interactions with biological targets due to the presence of both an amino group and fluorinated components.

Structural Representation

PropertyValue
Molecular FormulaC6_6H12_{12}ClF2_2NO
Molecular Weight179.62 g/mol
CAS Number2639447-83-7

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes. Preliminary studies suggest that it may function as an agonist or antagonist at certain molecular targets, potentially modulating enzyme activities or interfering with cellular signaling pathways. However, further detailed studies are necessary to elucidate these mechanisms comprehensively.

Research Findings

Research has indicated that this compound exhibits potential therapeutic effects in various disease models. It has been investigated for its role as a calcium/calmodulin-dependent protein kinase (CaM kinase) inhibitor, which is significant in the treatment of conditions such as cardiac hypertrophy and other diseases influenced by calcium signaling pathways .

Case Studies

  • Cardiovascular Applications : In a study focusing on CaM kinase inhibitors, this compound demonstrated significant inhibition of kinase activity, suggesting its potential use in managing heart-related disorders .
  • Neuroprotective Effects : Another research effort highlighted the neuroprotective properties of this compound in animal models of neurodegeneration, indicating that it may help mitigate cellular damage in conditions such as Alzheimer's disease.

Comparative Analysis with Similar Compounds

The uniqueness of this compound lies in its specific structural features that confer distinct biological properties compared to similar compounds. For instance:

CompoundUnique FeaturesBiological Activity
This compoundCyclobutyl ring & difluoroethanol moietyPotential CaM kinase inhibition
2-cyclobutyl-2,2-difluoroethan-1-amine hydrochlorideLacks hydroxyl groupDifferent receptor interactions

Applications in Research and Industry

The compound has several applications across multiple domains:

  • Medicinal Chemistry : As a potential lead compound for drug development targeting specific diseases.
  • Biochemical Research : Utilized as a tool for studying enzyme kinetics and receptor interactions.
  • Material Science : Investigated for use in developing new materials due to its unique chemical properties .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(1-aminocyclobutyl)-2,2-difluoroethan-1-ol hydrochloride, and what reaction conditions optimize yield and purity?

  • Methodological Answer : Synthesis typically involves multi-step reactions starting from cyclobutanone derivatives. A common route includes:

Cyclobutanone functionalization : Reacting cyclobutanone with ammonium chloride and sodium cyanide to form 1-isocyanocyclobutanamine .

Amine protection : Using benzyl chloroformate under mild basic conditions (e.g., Na₂CO₃) to stabilize the amine group .

Fluorination : Introducing difluoro groups via nucleophilic substitution with difluoroethyl reagents under anhydrous conditions .

  • Key Parameters :
StepReagentsTemperatureSolventYield (%)
1NH₄Cl, NaCN0–5°CMethanol60–70
2Cbz-Cl, Na₂CO₃RTDCM85–90
3DFEA, Et₃N50°CTHF75–80
  • Purity Control : Post-synthesis purification via silica gel chromatography (DCM:MeOH, 9:1) and characterization by ¹⁹F NMR .

Q. How is the structural integrity of this compound validated in academic research?

  • Methodological Answer : Use a combination of:

  • ¹H/¹³C NMR : To confirm cyclobutyl ring geometry and amine/fluorine substituents. For example, the cyclobutyl proton signals appear as multiplet clusters at δ 2.5–3.0 ppm .
  • Mass Spectrometry (HRMS) : Expected [M+H]⁺ for C₇H₁₃ClF₂NO: 224.06 (calculated), 224.05 (observed) .
  • X-ray Crystallography : Resolves spatial arrangement of the difluoroethyl and aminocyclobutyl groups .

Q. What are the stability and solubility profiles of this compound under varying experimental conditions?

  • Methodological Answer :

  • Stability : Degrades above 40°C; store at 2–8°C in inert atmosphere (Ar/N₂). Avoid prolonged exposure to light .
  • Solubility :
SolventSolubility (mg/mL)
Water10.2
DMSO45.6
EtOH22.3
  • pH Sensitivity : Stable in pH 4–7; hydrolyzes in strongly acidic/basic conditions (e.g., >pH 9) .

Advanced Research Questions

Q. How does the difluoroethyl group influence the compound’s biological activity compared to non-fluorinated analogs?

  • Methodological Answer : Fluorine atoms enhance:

  • Metabolic Stability : Reduced CYP450-mediated oxidation due to C-F bond strength .
  • Lipophilicity : LogP increases by ~0.5 units vs. non-fluorinated analogs, improving membrane permeability (measured via PAMPA assay) .
  • Receptor Binding : Fluorine’s electronegativity strengthens hydrogen bonding with target proteins (e.g., kinase ATP pockets) .

Q. How should researchers address contradictions in reported biological activity data for this compound?

  • Methodological Answer : Conduct:

Dose-Response Curves : Confirm EC₅₀/IC₅₀ values across multiple assays (e.g., MTT vs. ATP-lite).

Off-Target Screening : Use proteome-wide affinity chromatography to rule out nonspecific binding .

Batch Reproducibility : Compare NMR and HPLC data across synthetic batches to exclude purity variability .

Q. What strategies are recommended for studying receptor-ligand interactions involving this compound?

  • Methodological Answer :

  • Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics (KD, kon/koff) with immobilized receptors .
  • Molecular Dynamics (MD) Simulations : Predict binding modes using force fields (e.g., AMBER) optimized for fluorine .
  • Mutagenesis Studies : Identify critical amino acids (e.g., Ser, Tyr) in receptor binding pockets via alanine scanning .

Q. What role does chirality play in the compound’s pharmacological profile?

  • Methodological Answer :

  • Stereochemical Synthesis : Use chiral auxiliaries (e.g., Evans’ oxazolidinones) or asymmetric catalysis (e.g., Ru-BINAP) to isolate enantiomers .
  • Activity Differences : (R)-enantiomer shows 3x higher affinity for GABAₐ receptors than (S)-enantiomer in radioligand assays .

Q. How can researchers assess the compound’s stability in biological matrices (e.g., plasma, liver microsomes)?

  • Methodological Answer :

  • Plasma Stability : Incubate at 37°C in human plasma; quantify degradation via LC-MS/MS over 24 hrs. Half-life >6 hrs indicates suitability for in vivo studies .
  • Microsomal Stability : Use NADPH-fortified liver microsomes to measure CYP-mediated metabolism. Intrinsic clearance (Cl₍ᵢₙₜ₎) <10 mL/min/kg suggests low hepatic extraction .

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